Cas no 2000507-36-6 (2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide)

2-(Cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide is a structurally distinct small molecule characterized by its cyclopropylamino and 2-methylimidazole substituents. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its unique heterocyclic framework, which may confer favorable binding properties in biological systems. The presence of both cyclopropyl and imidazole moieties suggests possible applications in medicinal chemistry, particularly in the development of targeted therapeutics. Its amide functionality enhances stability and solubility, making it suitable for further derivatization or formulation studies. The compound's defined stereochemistry and purity are critical for reproducible pharmacological evaluation. Further research is warranted to explore its specific mechanisms and applications.
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide structure
2000507-36-6 structure
Product name:2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
CAS No:2000507-36-6
MF:C11H18N4O
Molecular Weight:222.286821842194
CID:5777031
PubChem ID:165746396

2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide 化学的及び物理的性質

名前と識別子

    • 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
    • 2000507-36-6
    • EN300-1140718
    • インチ: 1S/C11H18N4O/c1-7(15-6-5-13-8(15)2)10(11(12)16)14-9-3-4-9/h5-7,9-10,14H,3-4H2,1-2H3,(H2,12,16)
    • InChIKey: PCVSRBZUZFQCQC-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C)N1C=CN=C1C)NC1CC1)N

計算された属性

  • 精确分子量: 222.14806121g/mol
  • 同位素质量: 222.14806121g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 267
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 72.9Ų

2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1140718-5g
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
2000507-36-6 95%
5g
$3479.0 2023-10-26
Enamine
EN300-1140718-10g
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
2000507-36-6 95%
10g
$5159.0 2023-10-26
Enamine
EN300-1140718-0.5g
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
2000507-36-6 95%
0.5g
$1152.0 2023-10-26
Enamine
EN300-1140718-2.5g
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
2000507-36-6 95%
2.5g
$2351.0 2023-10-26
Enamine
EN300-1140718-0.1g
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
2000507-36-6 95%
0.1g
$1056.0 2023-10-26
Enamine
EN300-1140718-1g
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
2000507-36-6 95%
1g
$1200.0 2023-10-26
Enamine
EN300-1140718-0.25g
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
2000507-36-6 95%
0.25g
$1104.0 2023-10-26
Enamine
EN300-1140718-1.0g
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
2000507-36-6
1g
$0.0 2023-06-09
Enamine
EN300-1140718-0.05g
2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide
2000507-36-6 95%
0.05g
$1008.0 2023-10-26

2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide 関連文献

2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamideに関する追加情報

Professional Introduction to Compound with CAS No. 2000507-36-6 and Product Name: 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide

The compound with the CAS number 2000507-36-6 and the product name 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both cyclopropyl and imidazole moieties in its structure suggests a high degree of chemical complexity, which may contribute to its pharmacological activity.

Recent studies have highlighted the importance of 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide in the development of novel therapeutic agents. The cyclopropyl group is known for its ability to enhance binding affinity and metabolic stability, while the imidazole ring is a common pharmacophore in many bioactive molecules. This combination of structural features makes the compound a promising candidate for further investigation in various disease models.

In the realm of drug discovery, the CAS no. 2000507-36-6 compound has been explored for its potential role in modulating biological pathways associated with inflammation, pain, and neurodegeneration. Preliminary in vitro studies have demonstrated that this molecule exhibits inhibitory activity against certain enzymes and receptors, suggesting its therapeutic relevance. The 2-methyl-1H-imidazol-1-yl substituent, in particular, has been identified as a key structural element that contributes to its binding interactions with biological targets.

The structural design of 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide aligns with current trends in medicinal chemistry, where rational drug design is employed to optimize pharmacokinetic properties and target specificity. The butanamide backbone provides a stable scaffold for further derivatization, allowing chemists to fine-tune the compound's pharmacological profile. This flexibility has made it an attractive scaffold for structure-based drug design initiatives.

Advances in computational chemistry have further enhanced the understanding of how CAS no. 2000507-36-6 interacts with biological systems. Molecular docking simulations have been performed to predict binding affinities and identify potential binding pockets on target proteins. These computational studies have provided valuable insights into the compound's mechanism of action and have guided the optimization of lead compounds.

The integration of 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide into clinical trials represents a significant step forward in translating laboratory findings into therapeutic interventions. Researchers are particularly interested in its potential application as an adjunct therapy for conditions characterized by chronic inflammation or neuroinflammation. The compound's ability to modulate key signaling pathways has opened new avenues for treating diseases that were previously difficult to manage effectively.

From a synthetic chemistry perspective, the preparation of CAS no. 2000507-36-6 involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The synthesis requires careful optimization to ensure high yields and purity, which are critical for pharmaceutical applications. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable production methods for this class of compounds.

The regulatory landscape for novel pharmaceutical compounds like 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide is stringent but well-defined. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving new drugs for clinical use. The rigorous testing protocols ensure that only compounds with demonstrated therapeutic benefits reach patients worldwide.

In conclusion, the compound with CAS no. 2000507-36-6 and product name 2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yibutanamide) represents a significant contribution to pharmaceutical research. Its unique structural features, combined with promising preclinical data, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing unmet medical needs.

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